molecular formula C12H14BrNO3 B15228342 methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

Katalognummer: B15228342
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: PEHBOZLIIUCWMP-KAMYIIQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a pentanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Formation of the Hydroxyimino Group:

    Esterification: The final step involves the esterification of the hydroxyimino intermediate with methyl pentanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (5Z)-5-(4-nitrophenyl)-5-hydroxyiminopentanoate.

    Reduction: Formation of methyl (5Z)-5-phenyl-5-hydroxyiminopentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (5Z)-5-(4-chlorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (5Z)-5-(4-fluorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (5Z)-5-(4-methylphenyl)-5-hydroxyiminopentanoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Eigenschaften

Molekularformel

C12H14BrNO3

Molekulargewicht

300.15 g/mol

IUPAC-Name

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

InChI

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11-

InChI-Schlüssel

PEHBOZLIIUCWMP-KAMYIIQDSA-N

Isomerische SMILES

COC(=O)CCC/C(=N/O)/C1=CC=C(C=C1)Br

Kanonische SMILES

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.